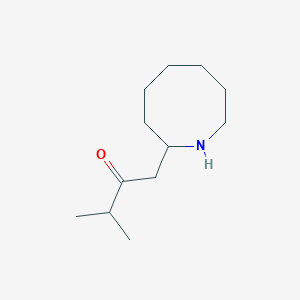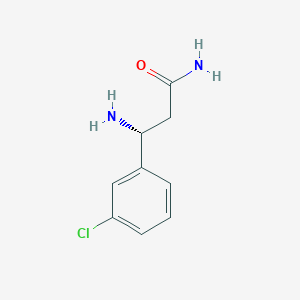
(3R)-3-amino-3-(3-chlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(3-chlorophenyl)propanamide is an organic compound that features an amino group and a chlorophenyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-chlorophenyl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine to form the corresponding amine intermediate.
Amidation: The amine intermediate is then reacted with a suitable acylating agent, such as an acid chloride or anhydride, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-3-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Phenyl derivatives with various substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-(3-chlorophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-3-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- 3-(4-Chlorophenyl)propan-1-ol
Uniqueness
(3R)-3-amino-3-(3-chlorophenyl)propanamide is unique due to the presence of both an amino group and a chlorophenyl group on the same propanamide backbone. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H11ClN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1 |
Clave InChI |
RTPKAWXRWXENEJ-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)N)N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




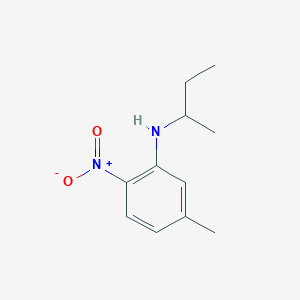
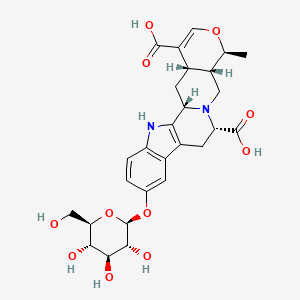

![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
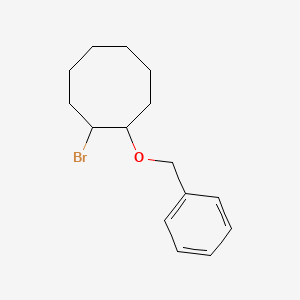
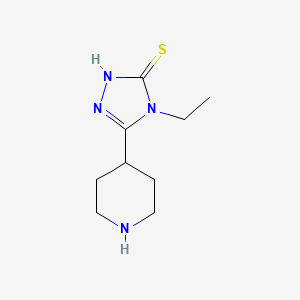

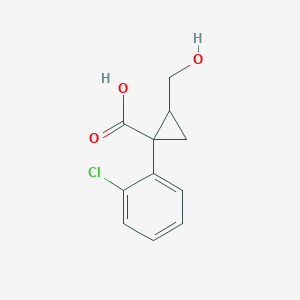
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B13073025.png)
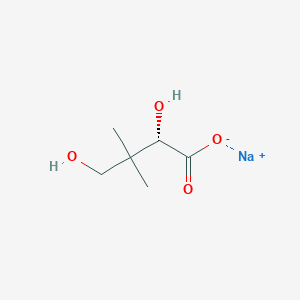
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine](/img/structure/B13073045.png)
